molecular formula C10H8Br2O3 B2903828 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid CAS No. 35158-41-9

3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid

Cat. No.: B2903828
CAS No.: 35158-41-9
M. Wt: 335.979
InChI Key: YCFPBUQIMAENQR-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid: is an organic compound characterized by the presence of bromine atoms and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid typically involves the bromination of 4-phenylbutanoic acid derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of brominated organic molecules on biological systems. Its derivatives may exhibit bioactivity, making it a candidate for drug development studies.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(4-Bromophenyl)propionic acid: Another brominated compound with similar structural features but differing in the position of the bromine atoms and functional groups.

    4-Bromophenylboronic acid: A compound with a bromine atom and a boronic acid group, used in organic synthesis and medicinal chemistry.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for the synthesis of liquid crystal oligomers and polymers.

Uniqueness: 3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid is unique due to its specific combination of bromine atoms and a ketone group, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-bromo-4-(4-bromophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O3/c11-7-3-1-6(2-4-7)10(15)8(12)5-9(13)14/h1-4,8H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFPBUQIMAENQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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